N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-12-11(15)10-5-4-9-8(2)13-6-7-14(9)10/h4-5,8,13H,3,6-7H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFTNAXFITVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C2N1CCNC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide (CAS No. 1087792-08-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₁H₁₇N₃O
- Molecular Weight: 205.27 g/mol
- CAS Number: 1087792-08-2
Structural Representation:
The compound features a pyrrolo[1,2-a]pyrazine core with a carboxamide functional group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various human tumor cell lines.
Case Study: Antiproliferative Effects
A study conducted on several derivatives of pyrrolo compounds showed that this compound exhibited significant antiproliferative activity with GI50 values in the nanomolar range against tested cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Kinase Inhibition: It has been identified as a dual inhibitor of EGFR and HER2 kinases, showing IC50 values significantly lower than traditional inhibitors like lapatinib.
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | EGFR | 1.8 |
| This compound | HER2 | 87.8 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the pyrrolo ring can enhance the compound's potency and selectivity. For instance:
- Alkyl Substituents: Variations in alkyl chain length and branching have been shown to influence binding affinity to target kinases.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results suggest favorable absorption and distribution profiles with minimal central nervous system penetration.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The presence of carboxamide (target compound) vs.
- Bioactivity : Cyclohexyl-octahydro-pyrrolo-pyrazine derivatives (e.g., compound 24 in ) exhibit enzyme inhibitory activity (IC₅₀: 6 μM), suggesting that pyrrolo-pyrazine scaffolds are viable for drug discovery. However, the target compound lacks direct evidence of such activity.
- Synthetic Utility : tert-Butyl ester derivatives (e.g., ) are often intermediates in peptide synthesis or prodrug design.
Carboxamide-Containing Heterocycles
Triazolo[1,5-a]pyrimidine-6-carboxamide derivatives () provide insights into the role of carboxamide groups in heterocyclic systems:
Comparison with Target Compound:
- Carboxamide Role : The carboxamide group in both triazolo-pyrimidines () and the target compound likely enhances hydrogen-bonding interactions with biological targets.
- Substituent Diversity : Aryl groups (e.g., nitrophenyl, bromophenyl) in improve lipophilicity and binding affinity, whereas the target compound’s ethyl/methyl substituents may prioritize metabolic stability.
Pharmacologically Active Analogs
Implications for Target Compound:
While the target compound shares a carboxamide moiety with these active analogs, its simpler structure (lacking extended aromatic systems or complex substituents) may limit direct biological efficacy. Further structural optimization (e.g., introducing halogenated or aryl groups) could enhance activity.
Preparation Methods
Formation of the Pyrrole Ring
The pyrrole ring can be formed using the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amino acid or its derivative in the presence of an acid catalyst. Alternatively, pyrroles can be synthesized from acetylenic esters and phosphorus ylides.
Formation of the Pyrazine Ring
The pyrazine ring can be constructed through the condensation of appropriate precursors, such as diamines and dicarbonyl compounds, or through cyclization reactions involving hydrazine derivatives.
Carboxamide Formation
The carboxamide group can be introduced by reacting the corresponding carboxylic acid with an amine in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
Analytical Techniques
The structure of the synthesized compound would be confirmed using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR spectra would provide detailed information about the molecular structure.
- Mass Spectrometry (MS) : This would confirm the molecular weight and formula of the compound.
- Infrared (IR) Spectroscopy : Useful for identifying functional groups.
Data Tables
Given the lack of specific data for N-ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide , the following table illustrates a general approach to synthesizing similar compounds:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Pyrrole Ring Formation | Aldehyde, amino acid, acid catalyst | Reflux, acidic conditions |
| 2 | Pyrazine Ring Formation | Diamine, dicarbonyl compound | Reflux, basic conditions |
| 3 | Methylation | MeI, NaH | Room temperature, inert atmosphere |
| 4 | Carboxamide Formation | Carboxylic acid, ethylamine, DCC/DIC | Room temperature, dry conditions |
Q & A
Q. What are the primary synthetic routes for N-ethyl-1-methyl-pyrrolo[1,2-a]pyrazine-6-carboxamide, and how can reaction conditions be optimized for improved yields?
The compound is synthesized via a two-step process:
- N-Alkylation : Pyrrole-2-carboxaldehyde undergoes alkylation with 2-bromoacetophenones under basic conditions (e.g., K₂CO₃) to form intermediates.
- Dehydrative Cyclization : The intermediate is treated with ammonium acetate in refluxing ethanol to induce cyclization, forming the pyrrolo[1,2-a]pyrazine core. Palladium-catalyzed C6 arylation with aryl bromides can further diversify the scaffold . Optimization : Yield improvements focus on solvent selection (e.g., DMF for solubility), catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), and temperature control (80–100°C for cyclization). Monitoring by TLC or HPLC ensures reaction completion .
Q. How is the structural characterization of this compound performed using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbonyl carbons (δ 165–170 ppm).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 208.14 for C₁₁H₁₇N₃O).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
